molecular formula C16H16ClN3O2 B3242776 JAK3 抑制剂,阴性对照 CAS No. 153437-07-1

JAK3 抑制剂,阴性对照

货号 B3242776
CAS 编号: 153437-07-1
分子量: 317.77 g/mol
InChI 键: JRDRXNJUOHNEAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The JAK3 Inhibitor, Negative Control, also referenced under CAS 153437-07-1, controls the biological activity of JAK3 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It’s a useful negative control for JAK3 Inhibitors .


Molecular Structure Analysis

The molecular structure of JAK3 Inhibitor, Negative Control is associated with its function. It competes with ATP and is not reversible . The inhibitor’s structure is related to its ability to control the biological activity of JAK3 .


Physical And Chemical Properties Analysis

The JAK3 Inhibitor, Negative Control, has a molecular weight of 281.31 (free base basis) . It’s not cell permeable . After reconstitution, it should be refrigerated (4°C), and the stock solutions are stable for up to 1 year at 4°C .

科学研究应用

1. JAK3 的选择性结合机制

JAK3 在 JAK/STAT 信号通路中起关键作用,通常被靶向用于治疗免疫介导的疾病。然而,由于与其他激酶高度序列同源,开发选择性 JAK3 抑制剂具有挑战性。朱等人(2020 年)进行了一项计算研究,包括 3D-QSAR、分子动力学模拟和对 JAK3 同工型选择性抑制剂的自由能计算。本研究确定了 JAK3 抑制的关键结构特征,有助于合理设计新型的选择性 JAK3 抑制剂(朱等人,2020 年)

2. 白癜风中的 JAK3 表达

JAK3 在白癜风中的过表达表明其可能对该疾病的发病机制有贡献。Abdel Motaleb 等人(2020 年)研究了白癜风中 JAK1、2 和 3 的表达模式。他们发现患者皮肤中 JAK1 和 JAK3 明显过表达,表明这些激酶的选择性抑制可能为白癜风提供治疗益处(Abdel Motaleb 等人,2020 年)

3. 治疗 JAK3 过活化的基于肽的策略

Dullius 等人(2019 年)回顾了肽在治疗与各种癌症和自身免疫性疾病相关的 JAK3 过活化途径中的作用。该研究讨论了基于肽的药物作为辅助疗法的潜力,以增强传统治疗同时保护未受影响的细胞,提供了同工型特异性 JAK3 抑制剂开发及其在癌症治疗中应用的见解(Dullius 等人,2019 年)

4. 用于 B 细胞淋巴瘤的 JAK3 抑制剂

Chi 等人(2019 年)合成了一类新的噻吩并[3,2-d]嘧啶作为有效的共价 JAK3 抑制剂,显示出对 JAK3 激酶活性很强的抑制效力。这些抑制剂对 B 淋巴瘤细胞表现出增强的抗增殖活性,表明它们作为治疗 B 细胞淋巴瘤的新型 JAK3 抑制剂的潜力(Chi 等人,2019 年)

5. 针对类风湿性关节炎的选择性 JAK3 抑制剂

Chen 等人(2022 年)开发了 Z583,一种高度 JAK3 选择性抑制剂,对类风湿性关节炎等自身免疫性疾病具有显着的治疗潜力。Z583 显示出对 JAK3 的有效抑制,并在 RA 模型中有效阻断炎症反应,同时保留造血(Chen 等人,2022 年)

6. JAK3 抑制剂治疗自身免疫性疾病的专利综述

Chen 等人(2021 年)对 JAK3 抑制剂的专利进行了全面综述,强调了它们在炎症和自身免疫性疾病中很有希望的治疗潜力。本研究强调了对 JAK3 抑制剂的兴趣日益浓厚,特别是辉瑞的 ritlecitinib,证明了它们在治疗自身免疫性疾病中的相关性(Chen 等人,2021 年)

安全和危害

The JAK3 Inhibitor, Negative Control, should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s also recommended to use JAK inhibitors only if no suitable treatment alternatives are available in patients aged 65 years or above, those at increased risk of major cardiovascular problems, those who smoke or have done so for a long time in the past, and those at increased risk of cancer .

未来方向

The JAK-STAT pathway is considered crucial for cytokine secretion, which mediates activation of different inflammatory, cellular responses, and hence involved in different etiological factors . Therefore, targeting the JAK-STAT pathway could be a promising therapeutic approach for addressing a range of causative factors . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed .

属性

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JAK3 Inhibitor, Negative Control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK3 Inhibitor, Negative Control
Reactant of Route 2
Reactant of Route 2
JAK3 Inhibitor, Negative Control
Reactant of Route 3
Reactant of Route 3
JAK3 Inhibitor, Negative Control
Reactant of Route 4
Reactant of Route 4
JAK3 Inhibitor, Negative Control
Reactant of Route 5
Reactant of Route 5
JAK3 Inhibitor, Negative Control
Reactant of Route 6
Reactant of Route 6
JAK3 Inhibitor, Negative Control

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。